molecular formula C14H15NO B8800080 4-(4-Formylcyclohexyl)benzonitrile CAS No. 93205-71-1

4-(4-Formylcyclohexyl)benzonitrile

Cat. No.: B8800080
CAS No.: 93205-71-1
M. Wt: 213.27 g/mol
InChI Key: FIQRFWBYVFIOPU-UHFFFAOYSA-N
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Description

4-(4-Formylcyclohexyl)benzonitrile is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

93205-71-1

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(4-formylcyclohexyl)benzonitrile

InChI

InChI=1S/C14H15NO/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-2,5-6,10,12,14H,3-4,7-8H2

InChI Key

FIQRFWBYVFIOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4.2 g of p-[4-(methoxymethylene)cyclohexyl]benzonitrile and 100 ml of tetrahydrofuran/2N hydrochloric acid (vol. 4:1) was heated to reflux for 30 minutes in a round flask. The mixture was subsequently poured into 100 ml of water and extracted three times with 100 ml of diethyl ether each time. The organic phases were washed once with 100 ml of water, dried over magnesium sulphate and concentrated. There were obtained 3.9 g (100%) of 4-(p-cyanophenyl)cyclohexanecarboxaldehyde as a colourless oil which was used in the next step without further purification: trans/cis ratio about 3:1, Rf-value (ethyl acetate/petroleum vol. 3:7) 0.41. By recrystallization from hexane there could be obtained pure trans-4-(p-cyanophenyl)cyclohexanecarboxaldehyde; m.p. 57.1° C.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The resulting oil (11.0 g) of p-[4-(methoxymethylidene)cyclohexyl]benzonitrile was heated to boiling for 1 hour in a mixture of 200 ml of tetrahydrofuran and 50 ml of 2N hydrochloric acid. The mixture was subsequently poured on to 500 ml of ice/water and extracted three times with 200 ml of diethyl ether each time. The organic phases were washed neutral with water, dried over sodium sulphate and concentrated, thereby obtaining 10.0 g of colourless and in part solid 4-(p-cyanophenyl)cyclohexanecarboxaldehyde (cis/trans ratio about 1:3).
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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